molecular formula C21H13ClN2O2S2 B3652107 5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3652107
M. Wt: 424.9 g/mol
InChI Key: QRVGEXUPBWIJEG-UHFFFAOYSA-N
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Description

5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a chlorothiophene ring, a diphenyl group, and a thioxodihydropyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-chlorothiophene-2-carbaldehyde with 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-chlorothiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another precursor used in the synthesis.

    5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one: A structurally related compound with similar chemical properties.

Uniqueness

5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a chlorothiophene ring, a diphenyl group, and a thioxodihydropyrimidine core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O2S2/c22-18-12-11-16(28-18)13-17-19(25)23(14-7-3-1-4-8-14)21(27)24(20(17)26)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGEXUPBWIJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Cl)C(=O)N(C2=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
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5-[(5-chlorothiophen-2-yl)methylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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